n-Butylethylenediamine

Coordination Chemistry Molecular Magnetism Copper Complexes

N-Butylethylenediamine (N-Buen) is the definitive C₄ primary-secondary chelating amine ligand for constructing one-dimensional copper-azido molecular tapes. Generic substitution with shorter-chain analogs (N-ethylethylenediamine or N,N-dimethylethylenediamine) fails—their lower boiling points (≤130°C) preclude high-temperature syntheses, and they yield different coordination polymers with altered magnetic properties. Procure ≥97% purity with strict inert-gas packaging (argon-charged vials). Ideal for researchers exploring alkyl-chain-dependent magnetic coupling and crystallinity while preserving tape topology. Bulk inquiries accepted.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 19522-69-1
Cat. No. B096204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butylethylenediamine
CAS19522-69-1
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCCNCCN
InChIInChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3
InChIKeyDFPGBRPWDZFIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylethylenediamine (CAS 19522-69-1) for Research and Industrial Procurement: Properties and Baseline Data


N-Butylethylenediamine (N-Buen, CAS 19522-69-1) is a primary-secondary chelating amine ligand with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g/mol [1]. This compound belongs to the N-alkylethylenediamine class, characterized by a butyl substituent on one nitrogen of the ethylenediamine backbone . Its physical properties include a density of 0.836 g/mL at 25°C, a boiling point of 171–172°C, and a refractive index (n²⁰/D) of 1.443 . N-Butylethylenediamine is commercially available at ≥97% purity and is recognized as an air-sensitive liquid requiring inert gas storage .

Why N-Butylethylenediamine (CAS 19522-69-1) Cannot Be Replaced by Generic Ethylenediamine Analogs


Generic substitution of N-butylethylenediamine with shorter-chain or symmetrically substituted analogs such as N-ethylethylenediamine, N-propylethylenediamine, or N,N-dimethylethylenediamine is not straightforward due to quantifiable differences in steric bulk, boiling point, and coordination behavior. The n-butyl chain in N-Buen provides distinct steric and electronic properties that directly influence complex formation, as evidenced by its successful use in the synthesis of one-dimensional copper-azido molecular tapes . Attempting to replace it with N-propylethylenediamine (N-Pren) in the same synthetic protocol yields a different coordination polymer [Cu₂(N-Pren)(N₃)₄]ₙ, which exhibits distinct structural and magnetic properties . Additionally, N-Buen's higher boiling point (171–172°C) compared to N-ethylethylenediamine (128–130°C) and N,N-dimethylethylenediamine (104–106°C) directly impacts its utility in high-temperature reactions and distillation-based purification workflows.

N-Butylethylenediamine (CAS 19522-69-1): Quantifiable Differentiation Evidence for Scientific Selection


Direct Head-to-Head Comparison in Copper-Azido Molecular Tape Synthesis: N-Butylethylenediamine vs. N-Propylethylenediamine

In a direct comparative study, N-butylethylenediamine (N-Buen) and N-propylethylenediamine (N-Pren) were evaluated as chelating amine ligands for the synthesis of one-dimensional copper-azido molecular tapes . Both ligands successfully formed 1D coordination polymers, [Cu₂(N-Buen)(N₃)₄]ₙ (complex 2) and [Cu₂(N-Pren)(N₃)₄]ₙ (complex 1), respectively . The study demonstrates that N-Buen is a competent ligand for constructing step-like tetranuclear copper(II) clusters with three distinct azido bridging modes (μ-1,1, μ-1,3, and μ-1,1,1) [1]. This establishes N-Buen as a directly comparable alternative to N-Pren for targeted magnetic material synthesis.

Coordination Chemistry Molecular Magnetism Copper Complexes

Boiling Point Differentiation: N-Butylethylenediamine vs. N-Ethylethylenediamine and N,N-Dimethylethylenediamine

N-Butylethylenediamine exhibits a significantly higher boiling point (171–172°C) compared to shorter-chain N-alkylethylenediamine analogs . This quantitative difference directly influences its suitability for high-temperature synthetic transformations and its behavior during purification by distillation. The higher boiling point of N-Buen allows for wider liquid operating ranges in reactions requiring elevated temperatures without premature evaporation [1].

Thermal Stability Reaction Optimization Distillation

Density and Refractive Index Comparison for Solvent Compatibility and Handling

The density of N-butylethylenediamine (0.836 g/mL at 25°C) is nearly identical to that of N-ethylethylenediamine (0.837 g/mL) but notably lower than that of N,N-dimethylethylenediamine (0.807 g/mL at 20°C) . Its refractive index (n²⁰/D 1.443) is higher than that of N-ethylethylenediamine (n²⁰/D 1.439) [1], reflecting the increased polarizability associated with the longer alkyl chain. These parameters are critical for determining solvent compatibility, predicting behavior in biphasic systems, and verifying product identity through quality control .

Physical Properties Solvent Selection Formulation

Air Sensitivity Profile: N-Butylethylenediamine vs. N,N-Dimethylethylenediamine and Ethylenediamine

N-Butylethylenediamine is explicitly classified as air-sensitive and requires storage under inert gas (nitrogen or argon) . This sensitivity is comparable to that of N,N-dimethylethylenediamine, which is also described as air-sensitive and hygroscopic . In contrast, unsubstituted ethylenediamine is less sensitive to atmospheric exposure, though it readily absorbs CO₂ . The documented air sensitivity of N-Buen mandates specific procurement and storage considerations to maintain reagent integrity, including argon-filled packaging and handling in a dry, inert atmosphere .

Handling Protocols Storage Stability Reagent Integrity

N-Butylethylenediamine (CAS 19522-69-1): Targeted Application Scenarios Based on Differential Evidence


Synthesis of 1D Copper-Azido Molecular Tapes for Molecular Magnetism Research

N-Butylethylenediamine is specifically indicated for use as a chelating amine ligand in the synthesis of one-dimensional copper-azido molecular tapes, as demonstrated in the preparation of [Cu₂(N-Buen)(N₃)₄]ₙ . This application scenario leverages the direct comparative evidence that N-Buen forms isostructural coordination polymers with N-propylethylenediamine, enabling researchers to explore the influence of alkyl chain length on magnetic coupling, crystallinity, and material properties without altering the fundamental tape topology . Procurement for this use case should prioritize ≥97% purity and inert packaging .

High-Temperature Organic Transformations Requiring Elevated Boiling Point Solvents or Ligands

For reactions conducted above 130°C where N-ethylethylenediamine would boil off, N-Buen provides a stable liquid phase up to 171–172°C . This makes it suitable as a high-boiling amine ligand or base in thermally demanding catalytic cycles, including cross-coupling reactions and polymerizations. Its density (0.836 g/mL) and refractive index (1.443) further allow it to be used in biphasic systems where precise phase separation and identity verification are required .

Coordination Chemistry Studies Comparing Steric Effects of N-Alkyl Substituents

Researchers investigating the impact of N-alkyl chain length on metal complex stability and geometry can employ N-Buen as the C₄ representative in a homologous series alongside N-methyl-, N-ethyl-, and N-propylethylenediamine . The quantifiable physical property differences (boiling point, density, refractive index) and the documented air sensitivity provide a well-characterized baseline for comparative studies. Procurement should be coordinated with appropriate inert atmosphere equipment to maintain compound integrity .

Technical Documentation Hub

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